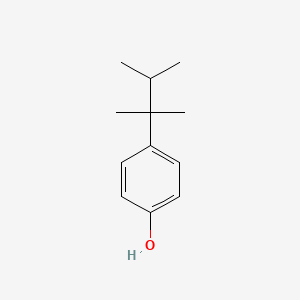

4-(2,3-Dimethylbutan-2-yl)phenol

Description

4-(2,3-Dimethylbutan-2-yl)phenol is a phenolic compound featuring a branched alkyl substituent (2,3-dimethylbutan-2-yl) attached to the para position of the phenol ring.

Properties

CAS No. |

4128-07-8 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-(2,3-dimethylbutan-2-yl)phenol |

InChI |

InChI=1S/C12H18O/c1-9(2)12(3,4)10-5-7-11(13)8-6-10/h5-9,13H,1-4H3 |

InChI Key |

FPMWFZBBAILIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,3-Dimethylbutan-2-yl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenolic compound . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of 4-(2,3-Dimethylbutan-2-yl)phenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylbutan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: Quinones derived from the compound can be reduced back to phenols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Phenols.

Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

4-(2,3-Dimethylbutan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic attack, facilitating various substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cumylphenol (CAS 599-64-4)

- Structure: Phenol with a 1-methyl-1-phenylethyl substituent at the para position.

- Key Differences: The cumyl group (bulky aromatic substituent) introduces greater steric hindrance compared to the aliphatic 2,3-dimethylbutan-2-yl group in the target compound. Higher hydrophobicity due to the phenyl group, whereas 4-(2,3-Dimethylbutan-2-yl)phenol may exhibit moderate solubility in polar solvents.

- Applications : Used in polymer stabilization and as an intermediate in organic synthesis .

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Phenol linked to a diphenylimidazole group.

- Key Differences: The imidazole ring enhances conjugation, leading to nonlinear optical (NLO) properties (e.g., high third-order susceptibility, χ(3)), unlike the purely aliphatic substituent in the target compound. Applications in optical limiting devices due to its NLO activity, whereas 4-(2,3-Dimethylbutan-2-yl)phenol’s applications may focus on industrial solvents or surfactants .

Bisphenol A (BPA) Alternatives

- Structure: Bisphenols with two phenol groups connected by a bridging group (e.g., isopropylidene in BPA).

- Key Differences: BPA derivatives are bifunctional, enabling polymer cross-linking, whereas 4-(2,3-Dimethylbutan-2-yl)phenol is monofunctional. BPA alternatives are scrutinized for endocrine-disruption risks; the target compound’s toxicity profile remains unstudied but may differ due to its aliphatic substituent .

Natural Phenolic Derivatives (e.g., Gymconopin D)

- Structure: Plant-derived phenols with hydroxylated benzyl or furanone groups.

- Key Differences: Natural derivatives often exhibit bioactivity (e.g., antitumor properties), whereas synthetic alkylphenols like 4-(2,3-Dimethylbutan-2-yl)phenol are more likely used in industrial processes. Natural compounds may have lower thermal stability compared to synthetic alkylphenols .

Physicochemical Properties and Trends

Table 1: Comparative Properties of Phenolic Derivatives

| Compound | Molecular Weight (g/mol) | Substituent Type | Key Properties | Applications |

|---|---|---|---|---|

| 4-(2,3-Dimethylbutan-2-yl)phenol | ~178.27 (estimated) | Aliphatic, branched | Moderate hydrophobicity, high thermal stability | Surfactants, solvents |

| 4-Cumylphenol | 212.29 | Aromatic, bulky | High steric hindrance, low polarity | Polymer stabilizers |

| 4-(4,5-Diphenylimidazol-2-yl)phenol | 339.41 | Conjugated heterocycle | Nonlinear optical activity | Optical limiters, photonic devices |

| Bisphenol A | 228.29 | Bifunctional | High reactivity, polymer-forming | Plastics, epoxy resins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.